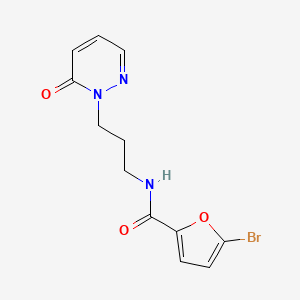
5-bromo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-bromo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)furan-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antiprotozoal Applications
Novel dicationic imidazo[1,2-a]pyridines and related compounds have shown strong DNA affinities and significant in vitro and in vivo antiprotozoal activities, indicating the potential for similar compounds to be utilized in treating diseases caused by protozoan parasites (Ismail et al., 2004).
Antiviral Research
Heterocyclic compounds based on furan derivatives demonstrated promising antiviral activity against the H5N1 avian influenza virus, highlighting the potential for compounds like 5-bromo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)furan-2-carboxamide in antiviral research (Flefel et al., 2012).
Antibacterial Properties
Functionalized N-(4-Bromophenyl)furan-2-carboxamides have been investigated for their antibacterial activities against clinically isolated drug-resistant bacteria, suggesting the relevance of furan-2-carboxamide derivatives in developing new antibacterial agents (Siddiqa et al., 2022).
Synthetic Methodologies and Chemical Reactivity
The synthesis and properties of furan-carboxamide derivatives have been widely explored, with various methodologies developed for their synthesis and functionalization. These studies provide a basis for understanding the chemical reactivity and potential applications of compounds like this compound in synthetic chemistry and material science (El’chaninov & Aleksandrov, 2017).
Potential in Polymer and Pharmaceutical Industries
Furan carboxylic acids, derivable from compounds like the one , are considered promising biobased building blocks in the polymer and pharmaceutical industries. Research on the controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural via enzyme cascade reactions highlights the importance of such compounds in sustainable chemistry and material science (Jia et al., 2019).
properties
IUPAC Name |
5-bromo-N-[3-(6-oxopyridazin-1-yl)propyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O3/c13-10-5-4-9(19-10)12(18)14-6-2-8-16-11(17)3-1-7-15-16/h1,3-5,7H,2,6,8H2,(H,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEUKQMOKVXMMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNC(=O)C2=CC=C(O2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

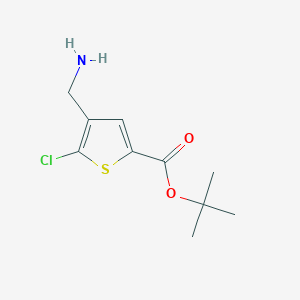


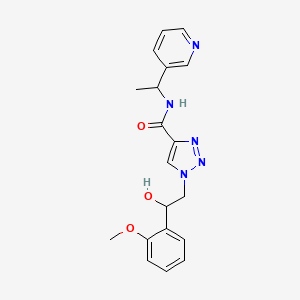
![3-Carbamoyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2400094.png)
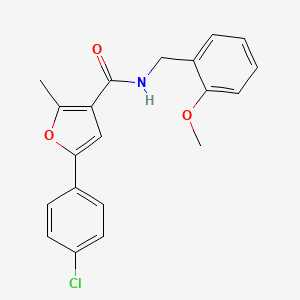
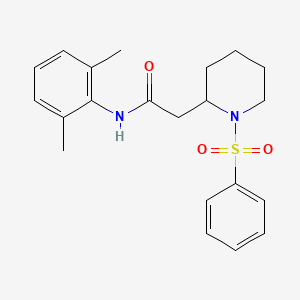
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2400097.png)
![Methyl 3-{[(4-ethoxyphenyl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2400098.png)
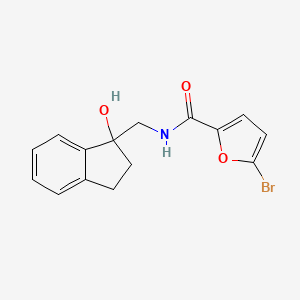
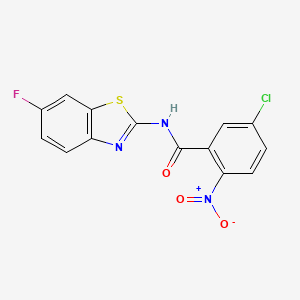
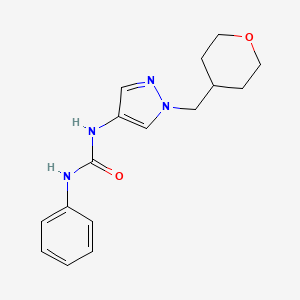
![Methyl 8-fluoro-2-(oxolan-3-yl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2400105.png)
